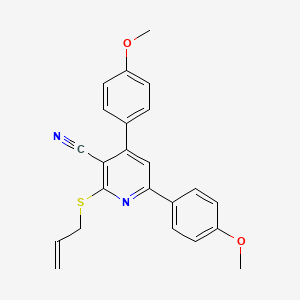![molecular formula C20H17N3OS2 B4812229 1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone](/img/structure/B4812229.png)
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone
描述
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone is a complex organic compound featuring an indole ring system, a thiadiazole moiety, and a phenyl group. This compound is of interest due to its potential biological and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the thiadiazole ring to produce corresponding thiosemicarbazones.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Thiosemicarbazones.
Substitution: Nitrophenyl or halophenyl derivatives.
科学研究应用
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in cellular processes, leading to the inhibition or activation of these pathways. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
This compound can be compared to other indole derivatives and thiadiazole-containing compounds. Similar compounds include:
Indole-3-carboxylic acid derivatives: These compounds share the indole core but differ in their functional groups.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents or core structures.
Uniqueness: What sets 1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone apart is its combination of the indole and thiadiazole rings, which provides a unique chemical scaffold for further modifications and applications.
属性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-12-17(15-10-6-7-11-16(15)21-12)18(24)19(14-8-4-3-5-9-14)26-20-23-22-13(2)25-20/h3-11,19,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBOLPRIYVVLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)SC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4812148.png)

![methyl 5-benzyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4812174.png)

![3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline](/img/structure/B4812195.png)

![2-methyl-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4812216.png)
![N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE](/img/structure/B4812224.png)
![N-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4812227.png)
![N,N'-bis(2-hydroxy-1,1-dimethylethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4812231.png)
![[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate](/img/structure/B4812234.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4812239.png)
METHANONE](/img/structure/B4812246.png)

